molecular formula C13H18BrClN4O B6645803 N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide

N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B6645803
M. Wt: 361.66 g/mol
InChI Key: OYNMBFGSUFWMNP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-bromo-5-chloropyridin-2-yl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The 3-bromo-5-chloropyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through an alkylation reaction using ethylenediamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed:

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Reduced pyridine derivatives or amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biochemical Probes: It can be used as a biochemical probe to study enzyme interactions and receptor binding.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxylate
  • N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxylamide

Uniqueness:

  • Structural Features: The presence of both the 3-bromo-5-chloropyridin-2-yl group and the aminoethyl group on the piperidine ring makes this compound unique compared to its analogs.
  • Chemical Reactivity: The specific substitution pattern on the pyridine ring influences the compound’s reactivity and potential applications.
  • Biological Activity: The combination of functional groups contributes to its distinct pharmacological profile and potential therapeutic uses.

Properties

IUPAC Name

N-(2-aminoethyl)-1-(3-bromo-5-chloropyridin-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN4O/c14-11-6-10(15)7-18-12(11)19-5-1-2-9(8-19)13(20)17-4-3-16/h6-7,9H,1-5,8,16H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNMBFGSUFWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Br)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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